
THIOPHOSPHORYL-PMMH-6 DENDRIMER, GENERATION 1.5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is a specialized dendrimer with a thiophosphoryl chloride core and six surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with applications in various fields due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves the reaction of thiophosphoryl chloride with phenoxymethyl (methylhydrazono) groups. The process typically includes multiple steps of protection, deprotection, and functionalization to achieve the desired dendrimer structure .
Industrial Production Methods
Industrial production of this compound, is not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring consistency and purity of the final product .
化学反応の分析
Types of Reactions
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, can undergo various chemical reactions, including:
Oxidation: The aldehyde groups on the surface can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The thiophosphoryl chloride core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiophosphoryl chloride core.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophosphoryl derivatives.
科学的研究の応用
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex dendrimers and polymers.
Medicine: Investigated for use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves its ability to interact with various molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the thiophosphoryl core can participate in coordination chemistry. These interactions enable the dendrimer to encapsulate and deliver molecules to specific targets .
類似化合物との比較
Similar Compounds
Thiophosphoryl-PMMH-6 dendrimer, generation 2.0: Similar structure but with a higher generation, leading to more surface functional groups and larger size.
Phosphorus dendrimers with different core structures: Variations in the core structure can lead to different chemical properties and applications.
Uniqueness
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is unique due to its specific combination of a thiophosphoryl chloride core and six surface aldehyde groups. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
169132-80-3 |
|---|---|
分子式 |
C66H54N6O15P4S4 |
分子量 |
1423.32 |
InChI |
InChI=1S/C66H54N6O15P4S4/c1-70(88(92,79-58-28-10-52(43-73)11-29-58)80-59-30-12-53(44-74)13-31-59)67-40-49-4-22-64(23-5-49)85-91(95,86-65-24-6-50(7-25-65)41-68-71(2)89(93,81-60-32-14-54(45-75)15-33-60)82-61-34-16-55(46-76)17-35-61)87-66-26-8-51(9-27-66)42-69-72(3)90(94,83-62-36-18-56(47-77)19-37-62)84-63-38-20-57(48-78)21-39-63/h4-48H,1-3H3 |
InChIキー |
GVUPCQKZNKROEB-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=NN(C)P(=S)(OC6=CC=C(C=C6)C=O)OC7=CC=C(C=C7)C=O)P(=S)(OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


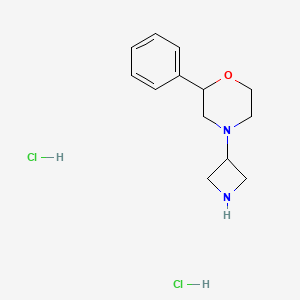
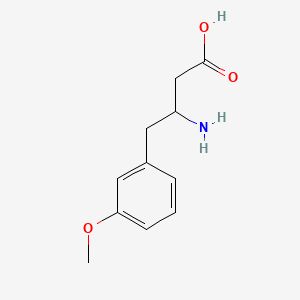
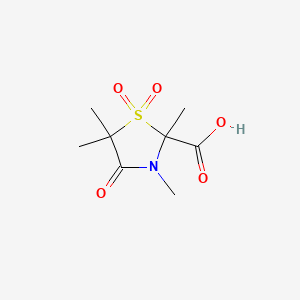
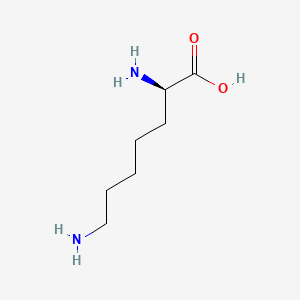
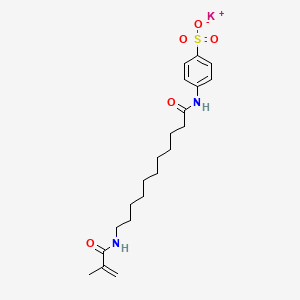
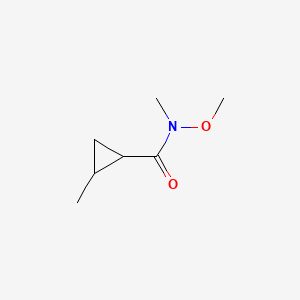
![1-[(Ethoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B575869.png)
